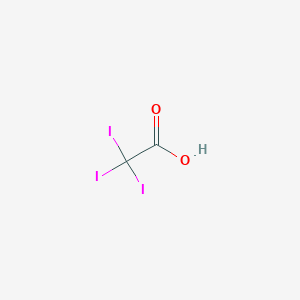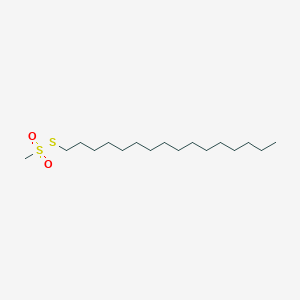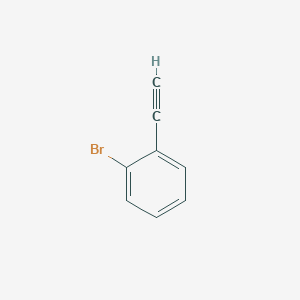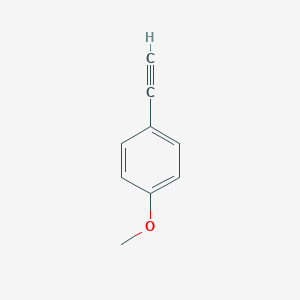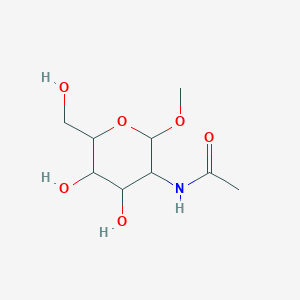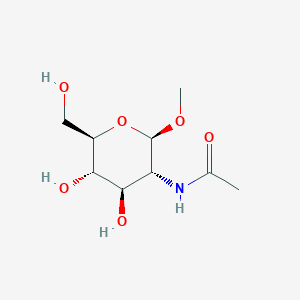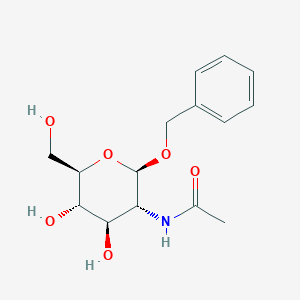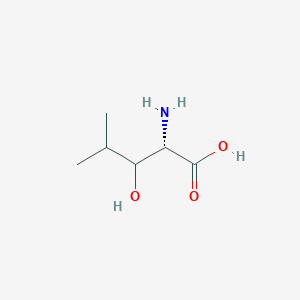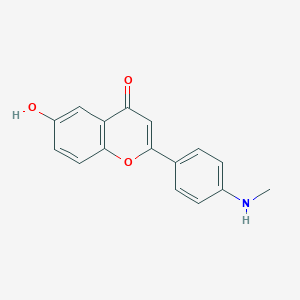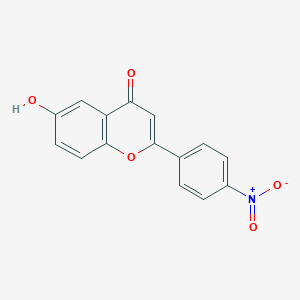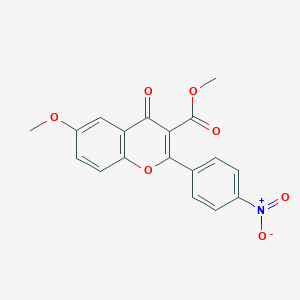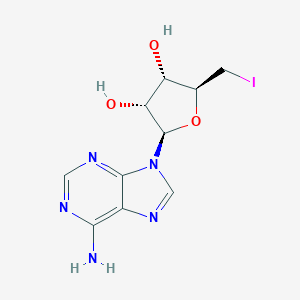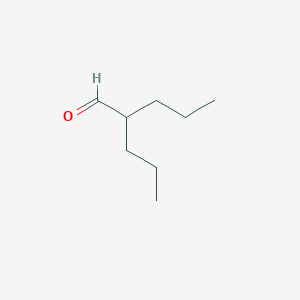
2-丙基戊醛
概览
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-Propylvaleraldehyde involves intricate methods that often employ catalysts to improve yield and selectivity. For instance, a notable method involves the use of 4-aryloxybutenolides as "chiral aldehyde" equivalents in an enantioselective synthesis process, highlighting the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of crotyl carbonate to create remote stereocenters (Trost & Crawley, 2002).
Molecular Structure Analysis
Investigations into the molecular structure of compounds similar to 2-Propylvaleraldehyde, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, employ techniques like FT-IR, NBO, HOMO and LUMO, and MEP analyses. These studies reveal the intricate details of molecular geometry, electron distribution, and the influence of substituents on the electronic properties of the molecules (Mary et al., 2015).
科研应用
烯丙基化反应:Heemal H. Dhanjee和Thomas G. Minehan(2010)讨论了2-丙基戊醛在铟介导的烯丙基化反应中的应用,该过程可以将醛、酮和磺酰亚胺烯丙基化,生成同烯丙基醇和磺酰胺,这些产物可以转化为-羟基酮和酯(Dhanjee & Minehan, 2010)。
苯乙醛还原酶应用:Y. Makino等人(2005)研究了苯乙醛还原酶(PAR)如何在浓缩的异丙醇中将高浓度底物转化为手性醇,提供潜在的工业应用(Makino, Inoue, Dairi, & Itoh, 2005)。
立体选择氧化:Cecilia Blikstad等人(2013)证明了重组的丙二醇氧化还原酶可以催化芳基取代的邻二醇的立体选择氧化,生成手性α-羟基醛。这为各种合成应用提供了一个有前途的途径(Blikstad,Dahlström,Salminen和Widersten,2013)。
复杂有机化合物的合成:G. Rassu等人(2000)强调了从呋喃、吡咯和噻吩衍生的2-硅氧基二烯作为有价值的平台,用于构建醛缩合型结构。这些二烯为引入功能元素和手性提供了无限的可能性(Rassu, Zanardi, Battistini, & Casiraghi, 2000)。
高效可见光驱动的醇分解:Zhigang Chai等人(2016)描述了Ni修饰的CdS纳米颗粒如何在可见光下高效地将醇分解为氢气和羰基化合物,为氢气生产和化工行业提供了潜在应用(Chai, Zeng, Li, Lu, Xiao, & Xu, 2016)。
性质
IUPAC Name |
2-propylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHZKXBGXCLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171362 | |
| Record name | 2-Propylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylvaleraldehyde | |
CAS RN |
18295-59-5 | |
| Record name | 2-Propylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18295-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylvaleraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018295595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


